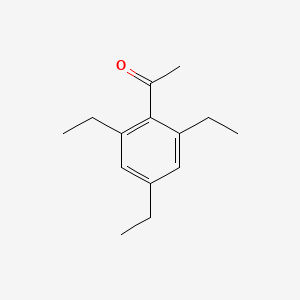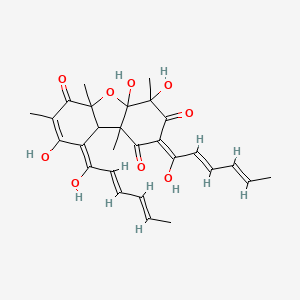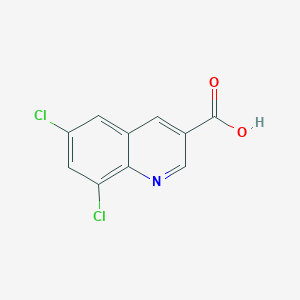
6,8-Dichloroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the quinoline ring and a carboxylic acid group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline in the presence of a chlorinating agent such as phosphorus pentachloride, followed by carboxylation using carbon dioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 6,8-Dichloroquinoline-3-methanol or 6,8-Dichloroquinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,8-Dichloroquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects. The compound can also interfere with the function of certain proteins and receptors, disrupting cellular processes and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
- 8-Chloroquinoline-3-carboxylic acid
Comparison: 6,8-Dichloroquinoline-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C10H5Cl2NO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
6,8-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
InChI-Schlüssel |
VFWGNRNCIFFPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



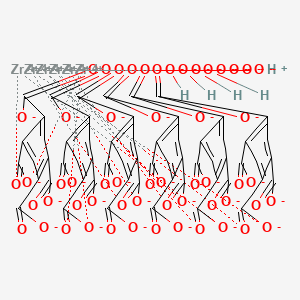
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
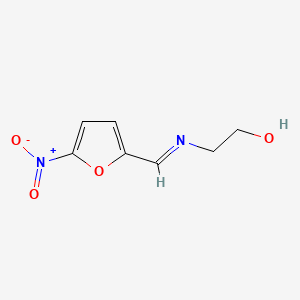
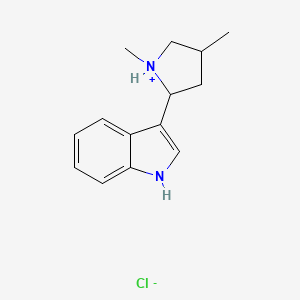
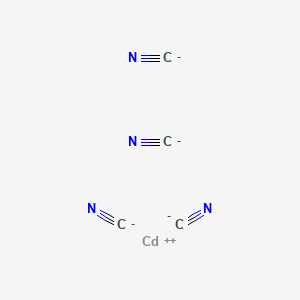
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)





